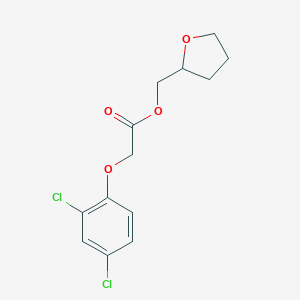
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This ester form is known for its enhanced efficacy in certain applications due to its unique chemical properties. It is primarily used in agriculture for the selective control of broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves the esterification of 2,4-D acid with tetrahydrofurfuryl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,4-D acid and tetrahydrofurfuryl alcohol in the presence of water and a base or acid catalyst.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,4-D acid and tetrahydrofurfuryl alcohol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Depending on the nucleophile, different ester derivatives can be formed.
Aplicaciones Científicas De Investigación
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and its role in herbicide resistance.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and other agrochemicals for enhanced weed control.
Mecanismo De Acción
The mechanism of action of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves its absorption by plant tissues, where it is hydrolyzed to release 2,4-D acid. The 2,4-D acid then mimics the action of natural plant hormones called auxins, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-D butoxyethyl ester
- 2,4-D ethylhexyl ester
- 2,4-D isopropyl ester
Comparison
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which imparts different physicochemical properties compared to other esters of 2,4-D. It is more lipophilic, allowing for better penetration into plant tissues, and has a different volatility profile, making it suitable for specific agricultural applications.
Propiedades
Número CAS |
15146-99-3 |
|---|---|
Fórmula molecular |
C13H14Cl2O4 |
Peso molecular |
305.15 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl2O4/c14-9-3-4-12(11(15)6-9)18-8-13(16)19-7-10-2-1-5-17-10/h3-4,6,10H,1-2,5,7-8H2 |
Clave InChI |
SBXXZSKNQDULKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Key on ui other cas no. |
15146-99-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















